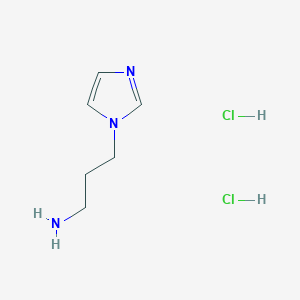

3-(Imidazole-1-yl)-propylamine Dihydrochloride

Description

Properties

IUPAC Name |

3-imidazol-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-2-1-4-9-5-3-8-6-9;;/h3,5-6H,1-2,4,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXBFNBZXWVAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Imidazole

WO2005066188A1 describes a one-pot method for synthesizing imidazole derivatives using chloroacetyl chloride and benzyl alcohol. While originally designed for benzyl 1-imidazolylacetate, this approach can be adapted for propylamine synthesis by substituting chloroacetyl chloride with 3-chloropropylamine:

Advantages and Limitations

-

Advantages : Eliminates multi-step isolation, reducing processing time by 30%.

-

Limitations : Requires stoichiometric base and generates halide byproducts (e.g., KCl), necessitating aqueous workup. Yield ranges from 65–72% due to competing side reactions.

Alternative Nucleophilic Substitution Pathways

Propylamine Derivative Alkylation

VulcanChem’s data suggests that 3-(imidazole-1-yl)-propylamine can be synthesized via nucleophilic substitution between imidazole and 3-chloropropylamine hydrochloride under alkaline conditions:

Challenges in Scale-Up

-

Byproduct Formation : Over-alkylation at imidazole’s N-3 position occurs at higher temperatures (>60°C), reducing selectivity.

-

Cost : 3-chloropropylamine hydrochloride is more expensive than acrylonitrile, making this route less economical for industrial use.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for 3-(Imidazole-1-yl)-propylamine Synthesis

| Method | Steps | Catalyst | Yield | Cost | Scalability |

|---|---|---|---|---|---|

| Cyanethylation-Hydrogenation | 2 | Raney Ni | 85% | Low | High |

| One-Pot Alkylation | 1 | None | 70% | Medium | Moderate |

| Nucleophilic Substitution | 1 | NaOH | 70% | High | Low |

Chemical Reactions Analysis

Types of Reactions

3-(Imidazole-1-yl)-propylamine Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Imidazole amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(Imidazole-1-yl)-propylamine Dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting histamine receptors.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Imidazole-1-yl)-propylamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

- 4-(Imidazole-1-yl)-butylamine Dihydrochloride: This analog extends the alkyl chain by one carbon (butyl vs. propyl). While both compounds are water-soluble, the butyl derivative’s biological activity remains less characterized compared to the propyl variant, which shows hypoxia-targeting efficacy (intracellular/extracellular concentration ratios up to 200 in V79 cells) .

Substituent-Modified Imidazole Derivatives

- Molecular weight is higher (283.21 g/mol, C₁₀H₁₈Cl₂N₄), and solubility data are unspecified, though dihydrochloride salts generally maintain aqueous compatibility.

3-(1-Methyl-1H-benzimidazol-2-yl)propylamine Dihydrochloride Hydrate () :

Replacing imidazole with benzimidazole enhances aromaticity and electron density, likely improving interactions with hydrophobic protein pockets. The benzimidazole variant’s applications include biochemical intermediates, though its pharmacological profile is less studied compared to the target compound .

Pharmacological and Functional Comparisons

Hypoxia-Targeting Nitroimidazole Analogs ()

Compounds like CF3PM (5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)propylamino]-2-trifluoromethylpyrimidine hydrochloride) share the propylamine backbone but incorporate nitroimidazole and pyrimidine groups. Key differences include:

- Hypoxia Selectivity : CF3PM demonstrated the highest hypoxia-selective cytotoxicity (selectivity ratio 15.5 in V79 cells) due to its trifluoromethylpyrimidine group, whereas the target compound’s selectivity remains unquantified but inferred from structural parallels .

Antimalarial Agent AQ-13 Dihydrochloride ()

AQ-13 ([N1-(7-chloro-quinolin-4-yl)-3-(N3,N3-diethylamino)propylamine] dihydrochloride) shares the propylamine dihydrochloride structure but replaces imidazole with a quinoline group. Key contrasts include:

- Biological Activity: AQ-13 targets chloroquine-resistant Plasmodium falciparum, leveraging its quinoline moiety for heme polymerization inhibition. The target compound’s imidazole group may instead facilitate redox interactions in hypoxic environments .

- Molecular Weight : AQ-13 is larger (366.30 g/mol vs. 227.09 g/mol), impacting pharmacokinetics and dosing regimens .

Solubility and Stability

- 3-(Imidazole-1-yl)-propylamine Dihydrochloride : Soluble in water/saline; stable as a solid or in cold aqueous solutions .

- 3-(Methylthio)propylamine (): Non-dihydrochloride analog with lower solubility (flammable liquid, flash point 62°C) and higher volatility. Classified as a skin/eye irritant, unlike the dihydrochloride form’s lower acute toxicity .

Toxicity Data

Comparative Data Table

Biological Activity

3-(Imidazole-1-yl)-propylamine Dihydrochloride (CAS No. 17583-33-4) is a compound featuring an imidazole ring, known for its diverse chemical and biological properties. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an imidazole ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

The mechanism of action involves the interaction of the imidazole ring with biological targets such as enzymes and receptors. The compound can coordinate with metal ions, potentially influencing enzymatic activities related to microbial growth inhibition. This interaction can disrupt metabolic pathways essential for microbial survival .

Study on Antifungal Activity

A study published in a peer-reviewed journal evaluated the antifungal properties of this compound against Candida species. The results demonstrated a dose-dependent response, with the compound effectively reducing fungal load in vitro. The study highlighted that the compound's effectiveness was comparable to established antifungal agents like fluconazole .

Clinical Implications

Another research article explored the potential of this compound in treating histamine-related disorders due to its structural similarity to histamine. The findings indicated that it could act as a histamine receptor antagonist, suggesting its utility in managing conditions such as allergies and gastric acid disorders .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Histamine Receptor Interaction |

|---|---|---|

| This compound | Yes | Yes |

| Metronidazole | Yes | No |

| Clotrimazole | Yes | No |

This comparison illustrates that while there are other compounds with antimicrobial properties, this compound uniquely interacts with histamine receptors, enhancing its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-(Imidazole-1-yl)-propylamine Dihydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves alkylation of imidazole with 3-chloropropylamine followed by hydrochloride salt formation. Key steps include:

- Reagent selection : Use ethanol or dichloromethane as solvents to enhance reactivity and reduce side reactions .

- Purification : Recrystallization or HPLC is critical to isolate the dihydrochloride form, achieving >95% purity .

- Temperature control : Reactions are conducted under reflux (70–80°C) to maximize product formation while minimizing degradation .

Table 1 : Solvent impact on yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 70 | 78 | 92 |

| Dichloromethane | 40 | 65 | 85 |

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : -NMR (DO) shows peaks at δ 7.5–7.7 ppm (imidazole protons) and δ 3.1–3.3 ppm (propylamine chain) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 212.12 confirms the molecular formula .

- X-ray crystallography : Validates the dihydrochloride salt formation and spatial arrangement of the imidazole-propylamine backbone .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt; less soluble in organic solvents like ethanol (<10 mg/mL) .

- Stability : Stable at pH 2–6 (25°C for 24 hours); degrades at pH >8 or temperatures >60°C, forming imidazole by-products .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies arise from variations in assay conditions or target specificity. Methodological strategies include:

- Dose-response studies : Establish EC values across cell lines (e.g., HeLa vs. E. coli) to clarify selective toxicity .

- Mechanistic assays : Use enzyme inhibition kits (e.g., cytochrome P450) to identify primary targets and rule off-target effects .

- Structural analogs : Compare activity of derivatives (e.g., N-methylated analogs) to isolate functional groups responsible for specific effects .

Q. What experimental designs are recommended to study its interaction with biological targets like enzymes or receptors?

- Surface plasmon resonance (SPR) : Measure binding kinetics (K) to purified enzymes (e.g., kinases) .

- Molecular docking : Predict binding modes using software like AutoDock, focusing on imidazole-metal ion coordination .

- Cellular assays : Combine siRNA knockdown of suspected targets (e.g., EGFR) with activity assays to confirm pathway involvement .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for side-reaction suppression in alkylation steps .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Flow chemistry : Reduces side products by maintaining precise temperature and mixing ratios .

Table 2 : By-product reduction strategies

| Method | By-product (%) | Scale (g) |

|---|---|---|

| Batch synthesis | 12 | 10 |

| Flow chemistry | 4 | 50 |

Methodological Notes

- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity vs. NMR for structure) .

- Advanced purification : Preparative HPLC with a C18 column resolves co-eluting impurities .

- Safety protocols : Handle hydrochloride salts in fume hoods to avoid respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.